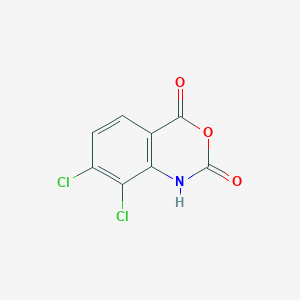

3,4-Dichloroisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3Cl2NO3 |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

7,8-dichloro-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H3Cl2NO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |

InChI Key |

WRRSVISRSQCJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)OC(=O)N2)Cl)Cl |

Origin of Product |

United States |

Positioning Within the Class of Isatoic Anhydrides

Isatoic anhydrides are a class of heterocyclic compounds formally known as 2H-3,1-benzoxazine-2,4(1H)-diones. They are the N-carboxyanhydrides of the corresponding anthranilic acids. rsc.orgijpsjournal.comresearchgate.netbgu.ac.ilscite.ai 3,4-Dichloroisatoic anhydride (B1165640) is a specific member of this class where the aromatic ring is substituted with two chlorine atoms at the 3- and 4-positions.

The presence of these two electron-withdrawing chlorine atoms on the benzene (B151609) ring distinguishes 3,4-Dichloroisatoic anhydride from its parent compound, isatoic anhydride. This substitution enhances the electrophilic character of the anhydride's carbonyl carbons, making the molecule more susceptible to nucleophilic attack compared to the unsubstituted or electron-donating group-substituted analogues. ursinus.edu This heightened reactivity is a key feature that synthetic chemists leverage for various transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₃Cl₂NO₃ |

| Molecular Weight | 232.02 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C |

| CAS Number | 10580-54-8 |

This data is compiled from publicly available chemical supplier information and may vary slightly between sources.

Significance As a Building Block in Advanced Organic Synthesis

The primary significance of 3,4-Dichloroisatoic anhydride (B1165640) in organic synthesis lies in its function as a versatile and reactive electrophilic building block. enamine.netdiva-portal.org It is a stable, crystalline solid that serves as a convenient precursor to 3,4-dichloroanthranilic acid and its derivatives through controlled ring-opening reactions.

Its most prominent application is in the synthesis of fused heterocyclic systems, particularly quinazolines and quinazolinones. nih.govorganic-chemistry.orgd-nb.inforesearchgate.netekb.eg These scaffolds are of significant interest as they form the core structure of many biologically active compounds. The reaction typically involves the condensation of 3,4-Dichloroisatoic anhydride with a suitable nitrogen-containing nucleophile, such as an amine or an amidine. For instance, reacting it with primary amines can lead to the formation of 2-substituted-quinazolin-4(3H)-ones, valuable structures in medicinal chemistry. nih.govorganic-chemistry.org The dichlorinated benzene (B151609) ring of the resulting product offers further sites for functionalization, allowing for the generation of diverse molecular libraries.

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Primary Amines, Aldehydes | 2,3-Disubstituted-quinazolin-4(3H)-ones | Three-component condensation |

| Amidoximes | 2-Substituted-quinazolin-4(3H)-ones | Iron(III) chloride catalyzed condensation organic-chemistry.org |

| Hydrazine derivatives | 2-Amino-benzohydrazides | Nucleophilic acyl substitution |

Conceptual Framework of Anhydride Reactivity in Aromatic Systems

Established Synthetic Routes to this compound

The creation of the isatoic anhydride ring structure, especially with halogen atoms attached, is based on reliable and well-documented chemical reactions. These methods usually involve the cyclization of a substituted aminobenzoic acid.

Phosgene-Mediated Carbonylation of Substituted Aminobenzoic Acids

A principal and widely used method for synthesizing isatoic anhydrides is the reaction of anthranilic acid derivatives with phosgene (B1210022) or its safer alternatives like triphosgene. orgsyn.orgwikipedia.orgnih.govnih.gov For this compound, the corresponding precursor, 2-amino-3,4-dichlorobenzoic acid, undergoes this carbonylation process. achemblock.com

The reaction involves the formation of an intermediate which then cyclizes to form the anhydride. This is typically done in an inert solvent like dioxane or toluene (B28343) to manage the reaction. orgsyn.orggoogle.com The choice of the phosgene source and reaction conditions is vital for achieving high yields.

Alternative Dehydration Strategies for Isatoic Anhydrides

To avoid using highly toxic phosgene, alternative methods for forming the isatoic anhydride ring have been developed. These often involve the cyclodehydration of N-substituted aminobenzoic acids. For instance, N-alkoxycarbonyl derivatives of 2-amino-3,4-dichlorobenzoic acid can be cyclized using heat or acid. google.com

Other approaches use dehydrating agents like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the intramolecular condensation. libretexts.orgnumberanalytics.com The success of these methods varies with the specific substrate and reaction conditions.

Precursor Chemistry and Starting Material Considerations

Utilization of Dichloroaminobenzoic Acid Analogues

The most direct precursor for synthesizing this compound is 2-amino-3,4-dichlorobenzoic acid. achemblock.com The synthesis of this key intermediate can start from various dichlorinated aromatic compounds. The introduction of the amino and carboxyl groups at the correct positions is a critical step, often involving multiple reaction steps. The purity of the 2-amino-3,4-dichlorobenzoic acid is essential, as impurities can lead to unwanted side reactions and lower the yield of the final product.

| Precursor | Synthetic Route to this compound |

| 2-amino-3,4-dichlorobenzoic acid | Phosgene-mediated carbonylation achemblock.com |

Derivation from Isatin (B1672199) Precursors via Oxidation Reactions

An alternative route to isatoic anhydrides involves the oxidation of isatins. nih.govsciencemadness.org For this compound, the corresponding 5,6-dichloroisatin would be the necessary starting material. The oxidation of isatin can be achieved using various oxidizing agents, such as hydrogen peroxide or chromic acid. sciencemadness.orgscielo.br A common method is the Baeyer-Villiger oxidation using a peroxy acid. This reaction inserts an oxygen atom into the isatin ring, leading to the formation of the isatoic anhydride. researchgate.net For instance, reacting 5,6-dichloroisatin with hydrogen peroxide in an acidic medium can produce this compound. google.com

| Precursor | Oxidizing Agent | Product |

| 5,6-Dichloroisatin | Hydrogen Peroxide/Acid google.com | This compound |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions such as temperature, reaction time, solvent, and reactant stoichiometry is necessary. researchgate.netscielo.br

In the phosgene-mediated carbonylation, controlling the temperature is crucial to prevent the formation of unwanted byproducts. The reaction is typically conducted at low to moderate temperatures. The choice of an inert solvent like toluene, xylene, or ethyl acetate (B1210297) is also important. google.com Slow, controlled addition of the phosgenating agent helps to minimize side reactions.

| Parameter | Optimized Condition |

| Solvent | Toluene, Xylene, Ethyl Acetate google.com |

| Temperature | Low to Moderate |

| Reactant Addition | Slow and Controlled |

Nucleophilic Acyl Substitution Reactions

This compound, as a cyclic anhydride, readily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent ring-opening and elimination of a carboxylate group drives the reaction forward, resulting in the formation of a new acyl compound. libretexts.org

Esterification via Alcoholysis

This compound can undergo alcoholysis to form esters. athabascau.ca This reaction, a form of nucleophilic acyl substitution, involves the attack of an alcohol on one of the carbonyl carbons of the anhydride. libretexts.org The process is often catalyzed by an acid or a Lewis acid. athabascau.catcichemicals.com The reaction results in the formation of a 2-alkoxycarbonyl-3,4-dichlorobenzoic acid. The use of a base, such as pyridine, can facilitate the deprotonation step in the mechanism. libretexts.org It is important to note that while effective, this method is one of several for ester synthesis, with others including the Fischer esterification and reactions of acid chlorides. athabascau.ca

The general mechanism for the alcoholysis of an anhydride involves:

Nucleophilic attack by the alcohol on a carbonyl carbon.

Deprotonation of the resulting intermediate.

Removal of the carboxylate leaving group. libretexts.org

Hydrolytic Ring-Opening Processes

In the presence of water, this compound can undergo hydrolysis, a ring-opening process that results in the formation of 2-carboxy-3,4-dichlorobenzoic acid. libretexts.orgnih.gov This reaction is a typical characteristic of acid anhydrides, which are generally susceptible to moisture. libretexts.org The hydrolysis proceeds via a nucleophilic attack of water on one of the carbonyl groups, leading to a tetrahedral intermediate that subsequently collapses to the dicarboxylic acid product. researchgate.net This reaction is often considered a drawback when handling anhydrides, as it can lead to contamination of the starting material with the corresponding carboxylic acid. libretexts.org

Participation in Multicomponent Reactions (MCRs)

Investigations into Castagnoli-Cushman-Type Architectures Involving Anhydrides

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that utilizes cyclic anhydrides and imines to synthesize a variety of lactams, which are cyclic amides. mdpi.comresearchgate.net While direct studies on this compound in the CCR are not extensively documented, the reactivity of analogous cyclic anhydrides provides a strong framework for predicting its behavior. The reaction typically involves the condensation of an imine with a cyclic anhydride, leading to the formation of substituted lactam structures. mdpi.com

The scope of the CCR has been expanded to include a wide range of Schiff bases and cyclic anhydrides. mdpi.comresearchgate.net For instance, homophthalic anhydride is a common substrate in the CCR, reacting with imines to produce tetrahydroisoquinolonic acids. researchgate.net The reaction's versatility is further demonstrated by the use of various substituted succinic and glutaric anhydrides. beilstein-journals.org Given that isatoic anhydride itself can participate in reactions that are mechanistically distinct but related to the CCR, it is plausible that this compound would serve as a valuable precursor for complex heterocyclic systems. mdpi.com However, it's important to note that isatoic anhydride lacks enolizable positions, which alters the standard CCR mechanism. mdpi.com

The general mechanism of the CCR has been a subject of considerable investigation, with several pathways proposed, including an iminolysis mechanism and a two-step Mannich/intramolecular acylation pathway. mdpi.com The specific pathway is often influenced by the substrates and reaction conditions. In the context of this compound, the electron-withdrawing nature of the chlorine atoms would likely enhance the electrophilicity of the carbonyl carbons, potentially influencing the rate and outcome of the reaction.

Exploration in Complex Molecular Assembly

Cyclic anhydrides, including isatoic anhydrides, are pivotal building blocks in the synthesis of complex molecules and polymeric materials. rsc.orgmdpi.comresearchgate.net The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides has emerged as a significant strategy for producing polyesters with diverse structures and properties. rsc.orgmdpi.comresearchgate.net This method allows for the creation of polymers with a wide array of functionalities, depending on the specific anhydride and epoxide monomers used. researchgate.net

While direct examples of this compound in complex molecular assembly are not prevalent in the literature, the principles governing the reactivity of other cyclic anhydrides are applicable. For example, the copolymerization of phthalic anhydride with various epoxides is well-established, yielding polyesters with tunable characteristics. mdpi.comacs.org The presence of the dichloro-substituents on the aromatic ring of this compound would be expected to impart specific properties, such as increased thermal stability or flame retardancy, to the resulting polymers.

The synthesis of various heterocyclic compounds often utilizes cyclic anhydrides as key intermediates. mdpi.com For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide (B42300) and various amines to form carboxylic acid derivatives through the opening of the anhydride ring. mdpi.com This reactivity highlights the potential of this compound to serve as a precursor for a range of functionalized molecules.

Mechanistic Elucidation of Key Transformations

In situ Spectroscopic Analysis of Reaction Intermediates

The direct observation of reaction intermediates is crucial for understanding reaction mechanisms. In situ spectroscopic techniques, such as infrared (IR) spectroscopy, are powerful tools for this purpose. For example, monitoring the four-component variant of the Castagnoli-Cushman reaction (4CR) using in situ IR spectroscopy has provided insights into the reaction mechanism, revealing that amide-acids derived from maleic anhydride can reversibly form. nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies) in Anhydride Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the reactivity of molecules like isatoic anhydride and its derivatives. redalyc.orgscienceopen.comjmcs.org.mx DFT calculations can elucidate molecular reactivity through global and local descriptors, such as hardness, softness, and Fukui functions, which help to identify the most reactive sites within a molecule. redalyc.orgscienceopen.com

Table 1: Calculated Reactivity Descriptors for Isatoic Anhydride Derivatives (Note: This table is illustrative and based on general findings for substituted isatoic anhydrides. Specific values for this compound would require dedicated calculations.)

| Compound | Substituent | Global Hardness (η) | Global Softness (S) | Predicted Global Reactivity |

| Isatoic Anhydride | H | (reference value) | (reference value) | Moderate |

| Methoxyisatoic Anhydride | -OCH3 (electron-donating) | Lower than reference | Higher than reference | Increased |

| Nitroisatoic Anhydride | -NO2 (electron-withdrawing) | Higher than reference | Lower than reference | Decreased |

| This compound | -Cl, -Cl (electron-withdrawing) | Higher than reference | Lower than reference | Decreased |

Understanding Electrophilic Addition Mechanisms Leading to Anhydride Formation

The formation of isatoic anhydrides typically involves the cyclization of anthranilic acid derivatives. A common method is the treatment of a substituted anthranilic acid with a carbonylating agent like triphosgene. nih.gov This process is a key step in the synthesis of various quinoline (B57606) compounds. beilstein-journals.org

Another route to isatoic anhydride involves the electrophilic addition of ozone to indigo, which leads to the formation of isatin and isatoic anhydride through the cleavage of the central carbon-carbon double bond. tekhelet.com The proposed mechanism involves the initial formation of a 1,2,3-trioxolane intermediate. tekhelet.com

Mechanistic Insights into Copolymerization Reactions with Cyclic Anhydrides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a versatile method for synthesizing polyesters. rsc.orgmdpi.comresearchgate.net This process is typically catalyzed by metal complexes or, more recently, by metal-free organocatalysts. rsc.orgnih.gov The mechanism generally involves the initiation by a catalyst, followed by alternating insertion of the anhydride and epoxide monomers into the growing polymer chain.

The choice of catalyst is critical and can influence the selectivity and rate of the polymerization. mdpi.com For instance, bimetallic zinc catalysts have shown high activity and selectivity in the ROCOP of cyclohexene (B86901) oxide and various cyclic anhydrides, including phthalic, maleic, and succinic anhydrides. mdpi.com Organobase catalysts have also been successfully employed for the ROCOP of cyclic anhydrides and oxetanes. acs.org

The properties of the resulting polyesters are directly related to the structures of the monomers. researchgate.net While specific studies on the copolymerization of this compound are lacking, its participation in such reactions would be expected to follow the general mechanisms established for other cyclic anhydrides. The electron-withdrawing chlorine atoms could influence the rate of ring-opening and the properties of the resulting polyester, potentially enhancing its thermal stability or providing other desirable characteristics.

Applications of 3,4 Dichloroisatoic Anhydride in Advanced Chemical Synthesis

Strategic Role in Heterocyclic Compound Synthesis

The strained ring system of 3,4-dichloroisatoic anhydride (B1165640) readily undergoes nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form a diverse array of heterocyclic scaffolds. This reactivity is particularly exploited in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.

3,4-Dichloroisatoic anhydride serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic systems, most notably quinazolines and their derivatives. The general strategy involves the reaction of the anhydride with a nitrogen-containing nucleophile, which initiates a cascade of reactions culminating in the formation of the heterocyclic ring.

One of the most prominent applications is in the synthesis of 6,7-dichloroquinazolinones . These compounds are synthesized through multicomponent reactions involving this compound, an amine, and a third component which can vary, such as an orthoester or an aldehyde. For instance, a one-pot, three-component reaction of this compound, a primary amine, and an orthoester under solvent-free conditions can efficiently yield 2,3-disubstituted 6,7-dichloro-4(3H)-quinazolinones. Similarly, using an aldehyde in place of the orthoester leads to the formation of 2,3-dihydro-4(3H)-quinazolinones. The dichloro-substitution pattern is of particular interest in medicinal chemistry as it can significantly influence the biological activity of the resulting quinazolinone derivatives.

The reaction mechanism typically begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring to form a 2-amino-3,4-dichlorobenzamide intermediate. This intermediate then reacts with the third component (e.g., aldehyde or orthoester) and subsequently undergoes intramolecular cyclization to furnish the final quinazolinone ring system.

| Reagents | Heterocyclic Product | Key Features of Synthesis |

| This compound, primary amine, orthoester | 2,3-Disubstituted 6,7-dichloro-4(3H)-quinazolinone | One-pot, three-component reaction, often solvent-free. |

| This compound, primary amine, aldehyde | 2,3-Disubstituted 6,7-dichloro-2,3-dihydro-4(3H)-quinazolinone | Multicomponent reaction, provides access to dihydro-derivatives. |

| This compound, ammonium acetate (B1210297), aldehyde | 2-Substituted 6,7-dichloro-2,3-dihydro-4(1H)-quinazolinone | Utilizes ammonium acetate as the nitrogen source. |

While less common, the reactive nature of this compound also suggests its potential as a precursor for other nitrogen-containing heterocycles like triazoles, although specific literature examples are scarce. The general principle would involve a reaction with a suitable nitrogen-rich reagent that could facilitate the construction of the triazole ring.

The utility of this compound extends to the synthesis of heterocycles incorporating oxygen and sulfur atoms. The reaction of this compound with appropriate nucleophiles containing these heteroatoms can lead to the formation of various heterocyclic systems.

A notable example is the synthesis of benzothiazoles . The reaction of this compound with 2-aminothiophenol would be expected to yield 2-(2-amino-3,4-dichlorophenyl)benzothiazole. This reaction likely proceeds through the initial formation of a 2-amino-3,4-dichlorobenzoyl thioester intermediate, followed by an intramolecular cyclization.

Furthermore, reactions with other sulfur-containing nucleophiles can be envisioned. For instance, reaction with thiosemicarbazide (B42300) could lead to the formation of thiadiazole or related fused heterocyclic systems. A study on the reactivity of the structurally similar 4,5-dichlorophthalic anhydride with thiosemicarbazide resulted in the opening of the anhydride ring to form a 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid, highlighting the initial step in such transformations acs.orgmdpi.com.

| Nucleophile | Potential Heterocyclic Product | Reaction Principle |

| 2-Aminothiophenol | Benzothiazole derivative | Intramolecular cyclization of an intermediate thioester. |

| Thiosemicarbazide | Thiadiazole or related fused systems | Ring-opening followed by cyclization. |

Utility in the Derivatization and Functionalization of Organic Substrates

The electrophilic nature of the carbonyl groups in this compound makes it a useful tool for the derivatization and functionalization of various organic molecules, including biomolecules and synthetic polymers.

Anhydrides are known to react with nucleophilic functional groups present in biomolecules, such as the primary amine groups of lysine residues in proteins. This reactivity can be harnessed for covalent modification and labeling. While specific studies employing this compound for this purpose are not widely reported, the principle is well-established with other anhydrides. The reaction would result in the formation of a stable amide bond, thereby attaching the 3,4-dichloroanthraniloyl moiety to the biomolecule. The presence of the dichloro-substituents could potentially be used as a handle for further modifications or as a probe to study the local environment of the labeled site.

While specific applications of this compound in this context are not extensively documented, its reactivity suggests potential for similar applications. It could be used to modify polymer backbones, introducing the 3,4-dichloroanthraniloyl group, which could impart specific properties such as altered solubility, thermal stability, or flame retardancy.

| Application Area | Functionalization Principle | Potential Outcome |

| Biomolecule Labeling | Reaction with primary amines (e.g., lysine residues). | Covalent attachment of the 3,4-dichloroanthraniloyl moiety. |

| Polymer Modification | Grafting onto polymer backbones. | Introduction of functional groups to alter polymer properties. |

| Composite Materials | As a coupling agent. | Improved interfacial adhesion between matrix and filler. |

Precursor in the Synthesis of Agrochemicals

The structural motifs derived from this compound are found in certain classes of agrochemicals. The dichloro-substitution pattern on the aromatic ring is a common feature in many pesticides.

Quinazolinone derivatives, which can be readily synthesized from this compound, have been investigated for their fungicidal properties researchgate.net. For example, various substituted quinazolinones have shown significant activity against a range of plant pathogenic fungi. The 6,7-dichloro substitution pattern, directly arising from the use of this compound, can be a key determinant of the fungicidal efficacy of these compounds.

Furthermore, 3,4-dichloroaniline, the parent amine from which this compound is derived, is a known precursor for several herbicides. For instance, propanil and diuron are herbicides that contain the 3,4-dichloroaniline moiety. This suggests that this compound could serve as a valuable intermediate in the synthesis of such agrochemicals, potentially offering alternative synthetic routes.

| Agrochemical Class | Link to this compound | Example of Active Moiety |

| Fungicides | Precursor to quinazolinone scaffolds. | 6,7-Dichloroquinazolinone derivatives. |

| Herbicides | Potential precursor to 3,4-dichloroaniline-based compounds. | Propanil, Diuron. |

Synthetic Exploration of 3,4 Dichloroisatoic Anhydride Derivatives and Analogues

Synthesis and Reactivity of N-Substituted Isatoic Anhydride (B1165640) Derivatives

The introduction of substituents at the nitrogen atom of the isatoic anhydride ring is a key strategy for creating diverse molecular scaffolds. N-substituted isatoic anhydrides serve as crucial intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Synthesis:

The primary methods for synthesizing N-substituted 3,4-dichloroisatoic anhydride involve the alkylation or acylation of the nitrogen atom.

N-Alkylation: This is commonly achieved by reacting this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base is critical to the success of the reaction, with common options including sodium hydride (NaH) and potassium carbonate (K2CO3). nih.gov A notable advancement in this area is the use of diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB), which has been shown to produce N-benzylated isatoic anhydride in high yields (>88%) under mild conditions and with short reaction times. nih.gov This method offers a more efficient and eco-friendly alternative to traditional approaches.

N-Acylation: The introduction of an acyl group at the nitrogen position can be accomplished using acylating reagents like acetic anhydride or acetyl chloride. orientjchem.orgresearchgate.net These reactions are often performed under catalyst-free conditions and can proceed efficiently in various solvents or even without a solvent. orientjchem.org The N-acylation of amines is a fundamental transformation that can be used to protect the amine group or to synthesize amides. researchgate.net

Reactivity:

N-substitution significantly influences the reactivity of the isatoic anhydride ring. The anhydride moiety is susceptible to nucleophilic acyl substitution, a reaction where a nucleophile attacks a carbonyl carbon, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com

The general reactivity pattern involves the attack of a nucleophile at one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate as a leaving group. youtube.com

N-methylisatoic anhydride, a representative N-substituted derivative, reacts with various nucleophiles, including alcohols and mercaptans, to yield esters and thioesters of N-methylanthranilic acid. myttex.net These reactions generally proceed with slightly more difficulty compared to the unsubstituted isatoic anhydride. myttex.net The reaction with amines results in the formation of amides. youtube.commyttex.net

| Nucleophile | Product Type with N-Methylisatoic Anhydride |

| Alcohols (e.g., Methanol, Phenol) | N-methylanthranilate esters |

| Mercaptans (e.g., Thiophenol) | N-methyl thioanthranilate esters |

| Amines (e.g., Ammonia, Aniline) | o-Methylaminobenzamides |

Data compiled from research on the reactions of N-methylisatoic anhydride. myttex.net

Regioselective Functionalization of the Aromatic Core in Isatoic Anhydrides

Beyond N-substitution, the aromatic portion of this compound offers sites for further functionalization. The existing dichloro substitution pattern dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions. The two chlorine atoms are deactivating, electron-withdrawing groups, which will direct incoming electrophiles to specific positions on the benzene (B151609) ring. Understanding these directing effects is crucial for the controlled synthesis of more complex derivatives.

Detailed studies on the specific regioselective reactions of the 3,4-dichloro-substituted aromatic core are essential for predicting and controlling the outcome of further synthetic transformations, such as nitration, halogenation, or Friedel-Crafts reactions.

Impact of Structural Modifications on Synthetic Utility and Reactivity Profiles

Structural modifications, both at the nitrogen atom and on the aromatic ring, have a profound impact on the synthetic utility and reactivity of this compound.

N-Substitution:

Electronic Effects: Electron-donating or electron-withdrawing groups on the N-substituent can alter the electrophilicity of the carbonyl carbons, thereby influencing the rate and outcome of nucleophilic attack.

Steric Hindrance: Bulky N-substituents can sterically hinder the approach of nucleophiles to the carbonyl groups, potentially slowing down reaction rates or favoring attack at the less hindered carbonyl.

Solubility: The nature of the N-substituent can significantly alter the solubility of the isatoic anhydride derivative in various organic solvents, which is a critical parameter for reaction optimization.

Aromatic Core Functionalization:

Reactivity: Additional substituents on the aromatic ring further modify the electronic environment of the entire molecule. For instance, the introduction of a strong electron-withdrawing group like a nitro group would further deactivate the ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution.

Synthetic Handles: New functional groups on the aromatic core can serve as "handles" for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of highly complex molecular architectures.

The interplay of these structural modifications allows for the fine-tuning of the reactivity and properties of isatoic anhydride derivatives, expanding their utility as building blocks in organic synthesis.

Preparation of Related Dihalogenated Anhydrides for Comparative Studies

To fully understand the structure-activity relationships of this compound, it is valuable to compare its properties and reactivity with other dihalogenated isomers. The synthesis of these related compounds allows for systematic studies on the influence of the halogen substitution pattern.

For example, the preparation of isomers like 4,5-dichloroisatoic anhydride or 5,6-dichloroisatoic anhydride would involve multi-step synthetic sequences starting from appropriately substituted anthranilic acids or isatins. The general approach often involves the cyclization of a substituted anthranilic acid derivative.

Comparative studies of these isomers can provide insights into how the positions of the halogen atoms on the aromatic ring affect:

The acidity of the N-H proton.

The electrophilicity of the carbonyl carbons.

The regioselectivity of further aromatic substitutions.

The solid-state packing and crystalline structure.

This comparative data is invaluable for designing new molecules with specific desired chemical and physical properties.

Future Research Trajectories and Innovations in 3,4 Dichloroisatoic Anhydride Chemistry

Advancements in Catalytic Synthesis and Selective Transformations

Future research into the synthesis and transformation of 3,4-dichloroisatoic anhydride (B1165640) will likely prioritize the development of sophisticated catalytic systems. These systems will aim to provide not only high yields but also exceptional control over selectivity, enabling the precise synthesis of complex molecules. A significant area of focus will be the design of catalysts for the regioselective and stereoselective functionalization of the 3,4-dichloroisatoic anhydride core.

One promising avenue is the use of transition metal catalysts for C-H activation, allowing for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. Furthermore, the development of novel ligands for these metal catalysts could enable asymmetric transformations, leading to the synthesis of chiral derivatives with potential applications in medicine.

The application of biocatalysis, using enzymes or whole-cell systems, represents another exciting frontier. Enzymes could offer unparalleled selectivity under mild reaction conditions, reducing the environmental impact of synthetic processes. For instance, engineered enzymes could be employed for the selective acylation or alkylation of the amine functionality within the this compound structure.

Moreover, research into dual-catalysis systems, where two different catalysts work in concert to promote a cascade of reactions in a single pot, could lead to the highly efficient construction of complex heterocyclic frameworks from simple precursors based on this compound. The use of ionic liquids as both the solvent and catalyst is an emerging trend in the synthesis of quinazolinones from isatoic anhydrides, offering a greener alternative to traditional volatile organic solvents acs.org.

| Catalyst Type | Potential Application in this compound Chemistry | Expected Advantages |

| Transition Metal Catalysts (e.g., Pd, Ru, Rh) | C-H activation for direct functionalization of the aromatic ring. Asymmetric synthesis of chiral derivatives. | Increased atom economy, access to novel chemical space, synthesis of enantiopure compounds. |

| Biocatalysts (Enzymes, Whole-Cell Systems) | Selective N-acylation, N-alkylation, and other transformations under mild conditions. | High selectivity, environmentally benign, reduced energy consumption. |

| Dual-Catalysis Systems | One-pot synthesis of complex heterocyclic structures through reaction cascades. | Increased efficiency, reduced purification steps, improved overall yield. |

| Ionic Liquids | Green solvent and catalyst for the synthesis of quinazolinone derivatives. | Reduced use of volatile organic compounds, potential for catalyst recycling. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The integration of this compound chemistry with continuous flow manufacturing and automated synthesis platforms is a crucial step towards enhancing the scalability, safety, and efficiency of producing its derivatives. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates scispace.comnih.gov.

For reactions involving this compound, which may be highly exothermic or involve unstable intermediates, flow reactors can significantly improve safety by minimizing the reaction volume at any given time scispace.com. This is particularly relevant for nitration, halogenation, or other functionalization reactions that are often characterized by harsh conditions.

Automated synthesis platforms, coupled with flow reactors, can enable the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of this compound derivatives. This technology is invaluable for drug discovery and materials science research, where a large number of compounds need to be synthesized and screened. The use of in-line analytical techniques, such as FTIR and mass spectrometry, can provide real-time monitoring of the reaction progress, allowing for on-the-fly adjustments to optimize the yield and purity of the product.

The development of scalable flow processes for the synthesis of key intermediates and final products derived from this compound will be a major focus of future research. This will involve the design of robust and efficient flow reactors, as well as the optimization of reaction parameters for continuous production. The ability to seamlessly transition from laboratory-scale synthesis to large-scale manufacturing is a key advantage of flow chemistry that will be leveraged in the context of this compound nih.gov.

Computational Design and Predictive Modeling for Novel Reactivity and Product Profiles

Computational chemistry and predictive modeling are set to become indispensable tools in the exploration of this compound's reactivity and the design of novel derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate reaction mechanisms, predict the regioselectivity of transformations, and rationalize experimental observations rsc.orgmdpi.comnih.gov. A theoretical study on isatoic anhydride and its derivatives has already demonstrated a good correlation between computational predictions and experimental results regarding their reactivity scispace.comresearchgate.net.

Future research will likely involve the use of more advanced computational methods, such as ab initio molecular dynamics, to simulate complex reaction pathways and identify key transition states. This information can then be used to design more efficient catalysts and optimize reaction conditions. For example, by modeling the interaction of this compound with a catalyst's active site, researchers can rationally design ligands that enhance the catalyst's activity and selectivity.

Predictive modeling, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, will play a crucial role in identifying promising new derivatives of this compound with desired biological or material properties. By training models on existing experimental data, it will be possible to predict the properties of virtual compounds before they are synthesized, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening.

The in silico design of novel reactions involving this compound is another exciting prospect. Computational tools can be used to explore unconventional reaction pathways and predict the feasibility of new transformations that have not yet been attempted experimentally. This approach has the potential to unlock new areas of chemical space and lead to the discovery of molecules with unprecedented properties.

Development of Environmentally Benign Synthetic Methods and Reagents

The principles of green chemistry will be a central theme in the future development of synthetic methodologies involving this compound. Research efforts will be directed towards minimizing the environmental footprint of chemical processes by reducing waste, using less hazardous reagents, and improving energy efficiency.

A key focus will be the replacement of traditional stoichiometric reagents with catalytic alternatives. For example, the development of catalytic methods for the synthesis of quinazolinones from this compound can reduce the amount of waste generated compared to classical methods that often require harsh conditions and produce significant byproducts. The use of electrochemistry, which employs electrons as a "reagent," offers a clean and efficient way to drive chemical transformations without the need for external oxidants or reductants acs.org.

The exploration of renewable feedstocks for the synthesis of this compound itself is a long-term goal that aligns with the principles of a circular economy. While currently derived from petrochemical sources, future innovations in biotechnology and catalysis could enable its production from biomass.

New Frontiers in Material Science Applications and Functional Polymer Synthesis

The unique chemical structure of this compound, with its reactive anhydride functionality and dichlorinated aromatic ring, makes it an attractive building block for the synthesis of novel functional polymers and materials. Future research in this area will explore the incorporation of this moiety into various polymer backbones to impart specific properties, such as enhanced thermal stability, flame retardancy, and altered optical or electronic characteristics.

One promising direction is the use of this compound as a monomer or cross-linking agent in the synthesis of high-performance polymers like polyimides and polyamides. The presence of the chlorine atoms is expected to enhance the flame retardant properties of the resulting materials, making them suitable for applications in electronics, aerospace, and automotive industries. Anhydride-functional polymers are known to be useful in a variety of materials, including plastics, adhesives, and coatings google.com.

The reactivity of the isatoic anhydride group can be exploited for the post-polymerization modification of materials. For instance, polymers containing pendant this compound units could be functionalized with a wide range of molecules, including dyes, bioactive compounds, or other polymers, to create materials with tailored properties. Isatoic anhydride derivatives have been used for functionalizing a variety of materials, including polymers, glass, and metals google.com.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dichloroisatoic anhydride in a laboratory setting?

Synthesis typically involves dehydrating the corresponding dicarboxylic acid using reagents like acetic anhydride or thionyl chloride. For example, acetic anhydride is commonly employed as a dehydrating agent under reflux conditions, often catalyzed by acids (e.g., HClO₄) to accelerate the reaction . Control of stoichiometry and reaction temperature is critical to minimize side reactions. Post-synthesis purification via recrystallization (using solvents like water or ethanol) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) identifies chlorine substitution patterns and confirms anhydride formation by detecting deshielded carbonyl carbons (~160–180 ppm) .

- IR spectroscopy verifies the anhydride functional group via strong C=O stretching bands near 1850 cm⁻¹ and 1775 cm⁻¹ .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive structural elucidation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Chlorinated anhydrides often exhibit acute toxicity and irritancy. Key precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Immediate neutralization of spills with sodium bicarbonate .

- Storage in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of chlorine substituents in this compound influence its reactivity in Diels-Alder reactions compared to non-halogenated analogs?

Chlorine’s electron-withdrawing effect increases the electrophilicity of the anhydride, enhancing its reactivity as a dienophile. Computational studies (e.g., CCSD(T) or DFT) show that 3,4-substitution directs regioselectivity in cycloadditions, favoring endo transition states due to secondary orbital interactions. Experimental kinetic data (e.g., rate constants for endo vs. exo pathways) can validate these predictions .

Q. What computational methods are suitable for predicting the stereochemical outcomes of cycloaddition reactions involving this compound?

- Density Functional Theory (DFT) calculates transition-state geometries and activation energies to predict endo/exo selectivity .

- Molecular Dynamics (MD) simulations model solvent effects on reaction pathways.

- Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., charge transfer) in adducts .

Q. How can kinetic and thermodynamic control be leveraged to optimize the synthesis of derivatives from this compound?

- Kinetic control : Low-temperature reactions favor faster-forming intermediates (e.g., endo adducts in Diels-Alder reactions).

- Thermodynamic control : Prolonged heating or higher temperatures drive equilibration toward more stable products (e.g., exo adducts with lower steric strain) . Monitoring via in-situ FTIR or HPLC ensures real-time tracking of product distribution .

Q. What role does this compound play in the synthesis of high-performance polyimides, and how do its substituents affect polymer properties?

As a monomer, it imparts rigidity and thermal stability to polyimides. Chlorine substituents enhance flame retardancy and reduce dielectric constants, making such polymers suitable for aerospace composites or 5G circuitry. Synthesis involves polycondensation with diamines (e.g., 2,3,5,6-tetramethylphenylene diamine), followed by imidization using catalytic anhydrides .

Notes

- Avoid using acetic anhydride in excess to prevent side reactions (e.g., acetylation of hydroxyl groups) .

- Computational models should account for solvent polarity and steric effects when predicting reaction outcomes .

- For polymer applications, optimize stoichiometry to prevent cross-linking and ensure linear chain growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.